1-Cyclohexylpropan-2-amine

Description

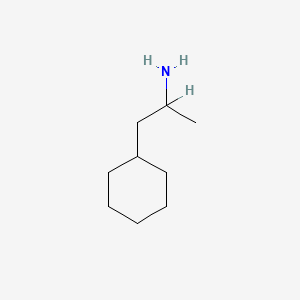

Structure

3D Structure

Properties

CAS No. |

54704-34-6 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

(2R)-1-cyclohexylpropan-2-amine |

InChI |

InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 |

InChI Key |

GIXSTBOIKJPUKD-MRVPVSSYSA-N |

SMILES |

CC(CC1CCCCC1)N |

Isomeric SMILES |

C[C@H](CC1CCCCC1)N |

Canonical SMILES |

CC(CC1CCCCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

1-Cyclohexylpropan-2-amine chemical properties and structure

An In-depth Technical Guide to 1-Cyclohexylpropan-2-amine: Structure, Properties, and Analytical Methodologies

Introduction

This compound, also known by synonyms such as Norpropylhexedrine and Perhydroamphetamine, is a primary aliphatic amine with a structure that holds significant interest for researchers in medicinal chemistry and drug development.[1] Its molecular framework is characterized by a cyclohexyl ring attached to a propane backbone with an amine group at the second position. This structure makes it a close analog of both the controlled substance amphetamine and the over-the-counter nasal decongestant propylhexedrine, differing from the latter only by the absence of an N-methyl group.[2][3] This structural relationship positions this compound as a valuable tool for studying structure-activity relationships (SAR) at adrenergic and dopaminergic receptors and as a potential scaffold for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, stereoisomerism, synthesis, and analytical characterization of this compound, tailored for professionals engaged in chemical research and pharmaceutical development.

Chemical Structure and Stereoisomerism

The fundamental identity of this compound is defined by its molecular structure, which gives rise to specific chemical behaviors and stereochemical properties.

1.1. Core Structure and Nomenclature

The molecule consists of a saturated six-membered cyclohexyl ring linked via a methylene bridge to the C1 position of a propane chain. The primary amine group is located at the C2 position, making it a chiral center.

1.2. Stereoisomerism The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (S)-1-cyclohexylpropan-2-amine and (R)-1-cyclohexylpropan-2-amine.[5] When synthesized without chiral control, the compound is produced as a racemic mixture.

The distinction between these enantiomers is critical in drug development, as different stereoisomers of a chiral drug often exhibit significant differences in pharmacological activity, metabolic fate, and toxicity. For instance, the biological activity of many phenylpropylamine derivatives, like amphetamine, resides primarily in one enantiomer. Therefore, chiral separation or asymmetric synthesis is a crucial consideration for any potential therapeutic application.

Caption: Stereoisomers of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the handling, characterization, and analysis of this compound.

2.1. Physicochemical Data The following table summarizes key computed and experimental properties of the compound.

| Property | Value | Source |

| Molecular Weight | 141.25 g/mol | PubChem[1] |

| Monoisotopic Mass | 141.151749610 Da | PubChem[1] |

| CAS Number | 54704-34-6 (racemate) | PubChem[1] |

| XLogP3 (Predicted) | 3.0 | PubChemLite[4] |

| pKa (Predicted) | ~10.5 (Typical for primary amines) | N/A |

| Appearance | Flammable liquid (predicted) | PubChem[1] |

| Kovats Retention Index | 1102 (Semi-standard non-polar) | PubChem[1] |

2.2. Spectroscopic Profile Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplet, ~0.8-1.8 ppm), the methylene protons adjacent to the ring (~1.5 ppm), the methine proton attached to the amine (~2.7-3.0 ppm), the methyl protons (doublet, ~1.1 ppm), and the amine protons (broad singlet, variable). |

| ¹³C NMR | Distinct signals for the methyl carbon, the chiral methine carbon bonded to nitrogen (~50-60 ppm), the methylene carbon, and the unique carbons of the cyclohexyl ring. |

| IR Spectroscopy | A characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, indicative of a primary amine.[6][7] C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z = 141. The primary fragmentation pathway is typically alpha-cleavage, resulting in a resonance-stabilized cation. |

Synthesis Pathway: Reductive Amination

A common and efficient method for synthesizing primary amines like this compound is the reductive amination of a corresponding ketone. This process involves the reaction of 1-cyclohexylpropan-2-one with an amine source, followed by reduction of the intermediate imine.

Causality in Experimental Design:

-

Ketone Precursor: 1-Cyclohexylpropan-2-one is the logical starting material as it possesses the required carbon skeleton.

-

Amine Source: Ammonia (or a surrogate like ammonium acetate) is used to form the imine intermediate. An excess is often used to drive the equilibrium towards imine formation.

-

Reducing Agent: A reducing agent that selectively reduces the C=N double bond of the imine without affecting other functional groups is required. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for its mildness and tolerance of slightly acidic conditions that favor imine formation. Alternatively, catalytic hydrogenation over a metal catalyst (e.g., Pd/C or Raney Nickel) is a highly effective "green" alternative.

Sources

- 1. This compound | C9H19N | CID 115665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 3. Propylhexedrine | C10H21N | CID 7558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H19N) [pubchemlite.lcsb.uni.lu]

- 5. (2S)-1-cyclohexylpropan-2-amine | C9H19N | CID 12878583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

The Enantiomers of 1-Cyclohexylpropan-2-amine: A Technical Guide to (R)- and (S)-Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in 1-Cyclohexylpropan-2-amine

This compound, commonly known as propylhexedrine, is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (R)-1-Cyclohexylpropan-2-amine and (S)-1-Cyclohexylpropan-2-amine. While sharing the same chemical formula and connectivity, these stereoisomers exhibit distinct spatial arrangements that profoundly influence their interaction with biological systems. In the realm of pharmacology and drug development, the differential effects of enantiomers are of paramount importance, as one isomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects. This guide provides a comprehensive technical overview of the synthesis, resolution, analytical characterization, and comparative pharmacology of the (R) and (S) enantiomers of this compound, offering insights for researchers and professionals in the field.

Synthesis and Chiral Resolution

The synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. This is often achieved through the reductive amination of cyclohexylacetone.[1] A common synthetic route involves the catalytic hydrogenation of methamphetamine, which reduces the phenyl ring to a cyclohexyl group.[1] To isolate the individual enantiomers, a process known as chiral resolution is employed.

Chiral Resolution via Diastereomeric Salt Formation

A widely utilized method for resolving racemic amines is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[2][3] The principle relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, forming two diastereomeric salts. These diastereomers possess different physical properties, including solubility, allowing for their separation by fractional crystallization.[3]

Diagram of the chiral resolution process.

Experimental Protocol: Chiral Resolution of Racemic this compound with (+)-Tartaric Acid

This protocol outlines a general procedure for the resolution of racemic this compound. Optimization of solvent, temperature, and stoichiometry may be required.

-

Dissolution: Dissolve one molar equivalent of racemic this compound in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle warming.

-

Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-tartaric acid in the same solvent, also with gentle warming.

-

Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction may be observed, and a precipitate of the diastereomeric salts will begin to form.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.

-

Liberation of the Enantiomer:

-

Suspend the isolated crystals in water and add a strong base (e.g., 2M NaOH) until the salt is fully dissolved and the solution is basic.

-

Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Recovery of the Other Enantiomer: The other enantiomer can be recovered from the filtrate (mother liquor) from step 5 by following a similar base treatment and extraction procedure.

-

Purity Assessment: The enantiomeric excess (e.e.) of the resolved amines should be determined using chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

| Parameter | Description |

| Racemic Amine | This compound |

| Chiral Resolving Agent | (+)-Tartaric Acid |

| Typical Solvent | Methanol or Ethanol |

| Key Principle | Differential solubility of diastereomeric salts |

Analytical Characterization: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective and widely used technique for the analytical separation and quantification of the (R) and (S) enantiomers of this compound. The choice of CSP and mobile phase is critical for achieving optimal resolution.

Experimental Protocol: Enantioselective HPLC Analysis

This protocol provides a starting point for the chiral separation of this compound enantiomers. Method development and optimization are often necessary.

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), is often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and reduce tailing for basic analytes.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.5 mL/min

-

Detection Wavelength: 210-220 nm (as the cyclohexyl group lacks a strong chromophore)

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

| Parameter | Typical Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H) | Provides a chiral environment for differential interaction with the enantiomers. |

| Mobile Phase | n-Hexane/Isopropanol with a basic modifier (e.g., 80:20 v/v with 0.1% diethylamine) | Optimizes selectivity and peak shape for the basic amine. |

| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and resolution. |

| Detection | UV at 215 nm | Allows for the detection of the amine. |

Comparative Pharmacology and Toxicology

The pharmacological and toxicological profiles of the (R) and (S) enantiomers of this compound differ significantly, underscoring the importance of stereochemistry in drug action.

(S)-1-Cyclohexylpropan-2-amine (Levopropylhexedrine)

The (S)-enantiomer, also known as levopropylhexedrine, is the more biologically active of the two isomers.[1] It acts as a sympathomimetic amine and is the primary contributor to the vasoconstrictive effects that make racemic propylhexedrine a useful nasal decongestant.[1] At higher doses, it functions as a norepinephrine-dopamine releasing agent (NDRA) in the central nervous system (CNS).[1][4] This mechanism involves the reversal of monoamine transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft.[5]

(R)-1-Cyclohexylpropan-2-amine (Dextropropylhexedrine)

The (R)-enantiomer, or dextropropylhexedrine, is significantly less active than its (S)-counterpart.[1] While specific quantitative data on its pharmacological profile is limited in publicly available literature, it is generally considered to contribute minimally to the overall effects of the racemic mixture.

Differential pharmacology of the enantiomers.

Toxicology

The toxicology of propylhexedrine is primarily associated with the abuse of the racemic mixture found in over-the-counter nasal decongestants.[6] Adverse effects are largely due to its sympathomimetic and CNS stimulant properties and are more pronounced at higher, non-therapeutic doses.[4] These can include cardiovascular effects such as tachycardia, hypertension, and in severe cases, myocardial infarction.[4] Psychiatric effects can include agitation, paranoia, and psychosis.[4] While the (S)-enantiomer is the primary driver of these effects due to its higher potency, the specific toxicological profile of the purified (R)-enantiomer is not well-characterized.

| Enantiomer | Primary Pharmacological Action | Therapeutic Use | Toxicological Concerns (at high doses) |

| (S)-1-Cyclohexylpropan-2-amine | α-Adrenergic agonist, Norepinephrine-Dopamine Releasing Agent | Nasal Decongestant (as part of racemic mixture) | Cardiovascular and psychiatric effects |

| (R)-1-Cyclohexylpropan-2-amine | Significantly less active | Not used therapeutically in its pure form | Not well-characterized, presumed to be significantly lower than the (S)-enantiomer |

Applications of the Individual Enantiomers

(S)-1-Cyclohexylpropan-2-amine

The primary application of the (S)-enantiomer is as the active component in the racemic mixture of propylhexedrine, used for nasal decongestion.[1] It is also a component of the anticonvulsant preparation barbexaclone, where it is included to counteract the sedative effects of phenobarbital.[1]

(R)-1-Cyclohexylpropan-2-amine

There are no well-documented therapeutic applications for the purified (R)-enantiomer. However, as a chiral amine, it holds potential for use as a chiral auxiliary or synthon in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed. The bulky cyclohexyl group of (R)-1-cyclohexylpropan-2-amine could provide effective steric hindrance to control the facial selectivity of reactions.

Conclusion

The (R) and (S) enantiomers of this compound present a classic example of stereospecificity in pharmacology. The (S)-enantiomer is the biologically active component responsible for the therapeutic effects and, at high doses, the toxicity of racemic propylhexedrine. In contrast, the (R)-enantiomer is largely inactive. A thorough understanding of the synthesis, resolution, and characterization of these enantiomers is crucial for drug development, quality control, and the exploration of their potential applications in areas such as asymmetric synthesis. The methodologies and comparative data presented in this guide provide a foundational resource for scientists and researchers working with these chiral molecules.

References

-

Propylhexedrine - Wikipedia. Available at: [Link]

-

Dal Cason, T. A. (2000). Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature. Journal of Psychoactive Drugs, 32(4), 423-429. Available at: [Link]

-

Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed. Available at: [Link]

-

Chiral resolution - Wikipedia. Available at: [Link]

-

PROPYLHEXEDRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]

-

A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid - ResearchGate. Available at: [Link]

-

Propylhexedrine (Benzedrex) - Poison Control. Available at: [Link]

-

Propylhexedrine - PsychonautWiki. Available at: [Link]

-

Propylhexdrine - PubMed. Available at: [Link]

-

Propylhexedrine | C10H21N | CID 7558 - PubChem. Available at: [Link]

-

What is the mechanism of Propylhexedrine? - Patsnap Synapse. Available at: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]

-

Indication-specific dosing for Benzedrex (propylhexedrine), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. - Medscape Reference. Available at: [Link]

-

Benzedrex (propylhexedrine): Drug Safety Communication - FDA Warns that Abuse and Misuse of the Nasal Decongestant Causes Serious Harm. Available at: [Link]

-

FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm. Available at: [Link]

-

Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]

-

What is Propylhexedrine used for? - Patsnap Synapse. Available at: [Link]

-

Molecular Dynamics of Enantiomeric Separation in HPLC - Preprints.org. Available at: [Link]

-

Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives | Semantic Scholar. Available at: [Link]

-

Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer - Pure. Available at: [Link]

-

Chromatographic Separation of Antihistamine Drugs using HPLC | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry - Sprin Publisher. Available at: [Link]

-

Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC - NIH. Available at: [Link]

-

Propylhexedrine: A Vintage Drug of Abuse, Rediscovered - PubMed. Available at: [Link]

Sources

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Propylhexedrine? [synapse.patsnap.com]

- 6. poison.org [poison.org]

Spectroscopic data of 1-Cyclohexylpropan-2-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Cyclohexylpropan-2-amine

Abstract

This compound (MW: 141.25 g/mol , Formula: C₉H₁₉N) is a primary amine with a structure related to pharmacologically active compounds.[1][2] Its unambiguous identification and characterization are critical for research and development, quality control, and regulatory compliance. This guide provides a comprehensive analysis of the principal spectroscopic techniques used to elucidate its structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, grounded in fundamental chemical principles, and present standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom, its proximity to other protons, and the number of protons in a given environment. The expected spectrum of this compound is complex, particularly in the aliphatic region, due to the numerous, chemically similar C-H bonds of the cyclohexane ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H on N (NH₂ ) | ~1.2 (variable) | Broad Singlet | 2H | Labile protons, subject to chemical exchange and quadrupole broadening from ¹⁴N. Shift is highly dependent on concentration and solvent. |

| H on C2 (-C H(NH₂)-) | ~2.8 - 3.1 | Multiplet (e.g., Sextet) | 1H | Deshielded by the adjacent electronegative amino group. Coupled to protons on C1 and C3. |

| H on C3 (-C H₃) | ~1.05 | Doublet | 3H | Coupled to the single proton on C2 (n+1 rule: 1+1=2, a doublet). |

| H on C1 (-C H₂-) | ~1.1 - 1.4 | Multiplet | 2H | Diastereotopic protons adjacent to a chiral center (C2), leading to complex coupling with C2 and the cyclohexyl ring. |

| H on Cyclohexyl | ~0.8 - 1.8 | Multiplet (overlapping) | 11H | Numerous axial and equatorial protons in similar magnetic environments result in a complex, overlapping signal envelope. |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol ensures a robust and reproducible measurement.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for its good dissolving power for nonpolar to moderately polar compounds.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ = 0.00 ppm), if precise chemical shift referencing is required beyond the residual solvent signal (CDCl₃ at δ 7.26 ppm).

-

-

Instrumental Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent. This step is crucial for field stability.

-

"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks. This is an iterative process monitored by observing the FID shape or the lock signal.

-

-

Acquisition:

-

Set the spectral width to encompass all expected signals (e.g., -1 to 12 ppm).

-

Use a standard 30° or 90° pulse. A 90° pulse provides the maximum signal for a single scan but requires a longer relaxation delay.

-

Set the relaxation delay (d1) to be at least 1-2 seconds to allow for sufficient T1 relaxation, ensuring accurate integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) and co-add the FIDs to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier Transform to the averaged FID.

-

Phase-correct the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the signals and reference the spectrum to the TMS or residual solvent peak.

-

NMR Analysis Workflow

Caption: Standardized workflow for NMR sample analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. With proton decoupling, each signal typically appears as a sharp singlet, simplifying the spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~50.5 | Attached to the electronegative nitrogen atom, causing a significant downfield shift. |

| C1 | ~47.8 | Aliphatic carbon adjacent to the cyclohexyl ring. |

| C_cyclohexyl (CH attached to C1) | ~38.1 | The bridgehead carbon of the cyclohexane ring. |

| C_cyclohexyl (CH₂) | ~26.0 - 34.0 | Multiple signals for the remaining five CH₂ groups of the cyclohexane ring. |

| C3 | ~22.5 | Terminal methyl group, typically found in the upfield aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for the rapid identification of functional groups. For this compound, the primary amine is the most diagnostically significant feature.

Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmed |

| ~3380 and ~3300 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |

| 2850 - 2930 | C-H Stretch | Strong | Aliphatic sp³ C-H (Cyclohexyl & Propyl) |

| ~1600 | N-H Scissoring (Bend) | Medium-Weak | Primary Amine (-NH₂) |

| ~1450 | C-H Bend | Medium | Aliphatic CH₂/CH₃ |

Interpretation: The definitive signature of a primary amine is the presence of a doublet in the ~3300-3400 cm⁻¹ region. This arises from the two distinct stretching modes (symmetric and asymmetric) of the N-H bonds. The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of the numerous C-H bonds in the saturated alkyl portions of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR has become the standard for routine IR analysis of liquids and solids due to its minimal sample preparation.

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal surface.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 co-added scans over a range of 4000-400 cm⁻¹ provide excellent quality spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through its fragmentation pattern, offers valuable structural clues. Using Electron Ionization (EI), a common technique, we expect to see the molecular ion and characteristic fragments.

Expected EI-MS Fragmentation Data

| m/z | Proposed Fragment | Formula | Significance |

| 141 | [M]⁺ | [C₉H₁₉N]⁺ | Molecular Ion: Confirms the molecular weight. May be weak. |

| 126 | [M - CH₃]⁺ | [C₈H₁₆N]⁺ | Loss of a methyl radical from the parent ion. |

| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cyclohexyl cation, from cleavage of the C1-Cyclohexyl bond. |

| 58 | [M - C₆H₁₁]⁺ | [C₃H₈N]⁺ | Loss of a cyclohexyl radical. |

| 44 | [CH₃CHNH₂]⁺ | [C₂H₆N]⁺ | Base Peak: Result of alpha-cleavage, a highly favorable fragmentation for primary amines. |

Primary Fragmentation Pathway: Alpha-Cleavage

The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the C-N bond. This process leads to a stable, resonance-stabilized iminium cation. For this compound, this cleavage yields the fragment at m/z 44, which is often the most abundant ion (the base peak) in the spectrum.

Fragmentation Logic Diagram

Sources

An In-Depth Technical Guide to the Chirality and Stereoisomers of 1-Cyclohexylpropan-2-amine

Introduction: The Significance of Chirality in Drug Design and the Case of 1-Cyclohexylpropan-2-amine

In the realm of pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that has profound implications for drug efficacy and safety. Enantiomers, the pair of mirror-image stereoisomers, can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as receptors and enzymes.[1] This guide provides a comprehensive technical overview of the chirality and stereoisomers of this compound, a molecule of significant interest due to its structural relationship to sympathomimetic amines and its application in pharmaceuticals.

This compound, widely known as propylhexedrine when N-methylated, is the active ingredient in the over-the-counter nasal decongestant Benzedrex®.[2][3] It serves as a compelling case study in the importance of stereochemistry. The commercial product is a racemic mixture of its (R) and (S) enantiomers.[2] However, it is the (S)-enantiomer, also known as levopropylhexedrine, that is the more biologically active isomer.[2] This guide will delve into the synthesis, separation, and characterization of these stereoisomers, providing researchers, scientists, and drug development professionals with a detailed understanding of this chiral amine.

Molecular Structure and Stereoisomers

This compound possesses a single stereocenter at the second carbon of the propane chain, giving rise to two enantiomers: (R)-1-Cyclohexylpropan-2-amine and (S)-1-Cyclohexylpropan-2-amine.

The spatial arrangement of the substituents around the chiral center dictates the molecule's interaction with chiral biological targets, leading to stereoselective pharmacology.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis: Asymmetric Reductive Amination

A robust method for the enantioselective synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone.[4][5] This approach offers the advantage of directly producing the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.

Sources

An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpropan-2-amine from 1-cyclohexylpropan-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting 1-cyclohexylpropan-2-one to the valuable primary amine, 1-cyclohexylpropan-2-amine. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core methodologies of reductive amination, offering a comparative analysis of hydride-based reductions, catalytic hydrogenation, and the classical Leuckart-Wallach reaction. Each section will provide not only detailed, step-by-step experimental protocols but also a deep dive into the mechanistic underpinnings and the rationale behind the choice of reagents and reaction conditions. The aim is to equip the reader with a robust understanding of these synthetic transformations, enabling them to make informed decisions in their own research and development endeavors.

Introduction: The Significance of this compound and the Versatility of Reductive Amination

This compound is a primary amine of significant interest in medicinal chemistry and drug discovery, serving as a key building block for a variety of pharmacologically active molecules. Its structural motif, featuring a cyclohexyl ring and a chiral aminopropane chain, is found in compounds with diverse therapeutic applications. The efficient and selective synthesis of this amine is therefore a critical aspect of the drug development pipeline.

The most direct and widely employed strategy for the synthesis of this compound from its corresponding ketone, 1-cyclohexylpropan-2-one, is reductive amination. This powerful transformation involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, leading to the formation of a new carbon-nitrogen bond.[1] The reaction typically proceeds through an imine or enamine intermediate, which is then reduced in situ to the desired amine.[2] This one-pot approach is often favored for its efficiency and atom economy.[3]

This guide will explore three principal methodologies for the reductive amination of 1-cyclohexylpropan-2-one:

-

Hydride-Based Reductive Amination: Utilizing selective reducing agents like sodium cyanoborohydride and sodium triacetoxyborohydride.

-

Catalytic Hydrogenation: Employing heterogeneous catalysts such as Raney nickel in the presence of a hydrogen source.

-

The Leuckart-Wallach Reaction: A classic method that uses formamide or ammonium formate as both the amine source and the reducing agent.

Each of these methods presents a unique set of advantages and disadvantages in terms of yield, selectivity, reaction conditions, and scalability. A thorough understanding of these nuances is paramount for selecting the optimal synthetic route for a given application.

Hydride-Based Reductive Amination: A Controlled and Selective Approach

Reductive amination using hydride reagents is a cornerstone of modern organic synthesis due to its mild reaction conditions and high degree of selectivity.[4] The key to this selectivity lies in the choice of the reducing agent, which must be capable of reducing the intermediate iminium ion faster than the starting ketone.[4]

Mechanism of Hydride-Based Reductive Amination

The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 1-cyclohexylpropan-2-one to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a protonated imine, also known as an iminium ion. A mild hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound.

Figure 1: General mechanism of hydride-based reductive amination.

Experimental Protocol: Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a widely used reagent for reductive amination due to its remarkable selectivity for iminium ions over ketones, especially under mildly acidic conditions.[5]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in methanol.

-

Amine Source: Add a solution of ammonium acetate (3.0 eq) in methanol to the flask. The acetate salt serves as both the ammonia source and a buffer to maintain a suitable pH.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.

-

Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

-

Work-up:

-

Quench the reaction by the slow addition of 2M HCl until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer to pH > 10 with 2M NaOH.

-

Extract the product with diethyl ether (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Experimental Protocol: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is another excellent reagent for reductive amination, often preferred over sodium cyanoborohydride as it is less toxic and the reaction can be carried out in aprotic solvents.[6]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1-cyclohexylpropan-2-one (1.0 eq) and ammonium acetate (2.5 eq) in anhydrous dichloromethane (DCM).

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up:

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Catalytic Hydrogenation: A Green and Scalable Alternative

Catalytic hydrogenation offers a greener and often more scalable approach to reductive amination, utilizing molecular hydrogen or a hydrogen transfer reagent in the presence of a metal catalyst.[7] Raney nickel is a commonly employed catalyst for this transformation due to its high activity and relatively low cost.[8]

Mechanism of Catalytic Hydrogenation

The reaction proceeds on the surface of the catalyst. 1-cyclohexylpropan-2-one and ammonia adsorb onto the catalyst surface, where the formation of the imine intermediate is facilitated. Molecular hydrogen, also adsorbed on the catalyst surface, then reduces the imine to the corresponding amine.

Figure 2: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Raney Nickel Catalyzed Hydrogenation

Protocol:

-

Catalyst Preparation: In a fume hood, carefully wash commercially available Raney nickel with deionized water until the washings are neutral, followed by washes with ethanol.

-

Reaction Setup: In a high-pressure autoclave, combine 1-cyclohexylpropan-2-one (1.0 eq), a solution of ammonia in methanol (7N, 5-10 eq), and the prepared Raney nickel catalyst (10-20% by weight of the ketone).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm. Heat the mixture to 80-120 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

-

Work-up:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.

-

Concentrate the filtrate under reduced pressure.

-

Perform an acid-base extraction as described in the hydride reduction section to isolate the product.

-

The Leuckart-Wallach Reaction: A Classic Approach

The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the nitrogen source and the reducing agent.[9] While it often requires high temperatures, it remains a viable and cost-effective method.[10]

Mechanism of the Leuckart-Wallach Reaction

The reaction with ammonium formate begins with its dissociation into ammonia and formic acid at elevated temperatures.[9] Ammonia then reacts with the ketone to form an iminium ion. The formate anion then acts as a hydride donor, reducing the iminium ion to the amine and releasing carbon dioxide. The product is often obtained as the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[10]

Experimental Protocol: Leuckart-Wallach Reaction

Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix 1-cyclohexylpropan-2-one (1.0 eq) with a large excess of ammonium formate (5-10 eq).

-

Reaction: Heat the mixture to 160-180 °C for 6-12 hours. The reaction mixture will become a melt.

-

Hydrolysis: After cooling, add a 20% solution of hydrochloric acid to the reaction mixture and reflux for an additional 4-8 hours to hydrolyze the intermediate N-formyl amine.

-

Work-up:

-

Cool the solution and wash with diethyl ether to remove any neutral byproducts.

-

Basify the aqueous layer with concentrated NaOH until strongly alkaline.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic method for the preparation of this compound will depend on several factors, including the desired scale of the reaction, available equipment, and tolerance for specific reagents.

| Method | Reducing/Aminating Agent | Typical Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Hydride Reduction (NaBH₃CN) | NaBH₃CN / NH₄OAc | Methanol | Room Temp | Ambient | 60-80 | High selectivity, mild conditions | Toxic cyanide byproduct |

| Hydride Reduction (NaBH(OAc)₃) | NaBH(OAc)₃ / NH₄OAc | Dichloromethane | Room Temp | Ambient | 70-90 | Non-toxic, mild conditions | Moisture sensitive reagent |

| Catalytic Hydrogenation | H₂ / Raney Ni / NH₃ | Methanol | 80-120 | 50-100 | 70-95 | Green, scalable, high yield | Requires high pressure equipment, pyrophoric catalyst |

| Leuckart-Wallach Reaction | Ammonium Formate | Neat | 160-180 | Ambient | 50-70 | Inexpensive reagents, simple setup | High temperatures, potential for side reactions, requires hydrolysis |

Purification of this compound

The crude this compound obtained from any of the above methods will likely contain unreacted starting materials and byproducts. A standard and effective method for the purification of this basic amine is acid-base extraction.[11]

Acid-Base Extraction Protocol

-

Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or dichloromethane.

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

-

Separation: Separate the aqueous layer containing the amine hydrochloride.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). This will deprotonate the ammonium salt and regenerate the free amine, which will typically separate as an oily layer.

-

Extraction: Extract the free amine with fresh diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

For highly pure material, fractional distillation under reduced pressure can be employed as a final purification step.

Conclusion

The synthesis of this compound from 1-cyclohexylpropan-2-one can be effectively achieved through several reductive amination strategies. For laboratory-scale synthesis where mild conditions and high selectivity are paramount, reductive amination using sodium triacetoxyborohydride offers an excellent choice. For larger-scale industrial applications where cost and environmental impact are major considerations, catalytic hydrogenation with Raney nickel presents a highly efficient and scalable route, albeit with the requirement of specialized high-pressure equipment. The classical Leuckart-Wallach reaction, while requiring harsh conditions, remains a viable option when cost is the primary driver. The final choice of method will be a balance of these factors, and the detailed protocols and comparative data provided in this guide should serve as a valuable resource for making that decision.

References

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

-

Myers, A. G. Reductive Amination. Harvard University. [Link]

-

Wikipedia. (2023, December 27). Reductive amination. [Link]

-

Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687. [Link]

-

Grokipedia. Leuckart reaction. [Link]

-

Wikipedia. (2023, November 28). Leuckart reaction. [Link]

-

Organic Chemistry Tutor. Reductive Amination. [Link]

-

Dalton Transactions. (2016). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

-

Wikipedia. (2023, December 27). Reductive amination. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Wikipedia. (2023, November 28). Leuckart reaction. [Link]

-

Jackstell, R., & Beller, M. (2015). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Angewandte Chemie International Edition, 54(30), 8841-8844. [Link]

-

Beller, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 24(50), 13108-13112. [Link]

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride and a Lewis acid. Tetrahedron, 60(7), 1463-1471. [Link]

-

Yang, L., Dai, R., Liu, W., & Deng, Y. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. [Link]

-

Afanasyev, O. I., Podyacheva, E., Makarova, M. A., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals and Agrochemicals. Chemical Reviews, 119(21), 11857-11911. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biological Activity of 1-Cyclohexylpropan-2-amine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-cyclohexylpropan-2-amine scaffold serves as a fascinating and clinically relevant structural motif in medicinal chemistry. As a non-aromatic bioisostere of the classic phenethylamine core, it offers a unique pharmacological profile. By replacing the phenyl group with a cyclohexyl ring, the resulting derivatives exhibit modified central nervous system (CNS) penetration and a shift in receptor affinity, leading to distinct biological activities. This guide provides a comprehensive technical overview of this chemical class, with a primary focus on its most prominent member, Propylhexedrine. We will dissect the structure-activity relationships (SAR), explore the detailed mechanism of action, outline therapeutic applications and toxicological profiles, and provide exemplary experimental protocols for synthesis and analysis. This document is intended to serve as a foundational resource for researchers engaged in the study of sympathomimetic amines and the development of novel therapeutics.

Introduction: The Significance of the Cyclohexylamine Scaffold

The phenethylamine backbone is the foundation for a vast array of psychoactive substances, including amphetamine, dopamine, and norepinephrine. A common strategy in drug design is bioisosteric replacement, where a functional group is substituted with another that retains similar physical or chemical properties, with the goal of modulating biological activity. The substitution of the aromatic phenyl ring with a saturated alicyclic cyclohexyl group gives rise to the this compound class of compounds.

This structural modification is not trivial; it fundamentally alters the molecule's properties:

-

Lipophilicity: The cyclohexyl group increases lipophilicity compared to the phenyl ring, which can affect membrane permeability and distribution.

-

Electronic Properties: The absence of the π-electron system of the aromatic ring eliminates interactions dependent on aromaticity (e.g., π-π stacking) at receptor sites.

-

Metabolic Stability: The saturated ring is metabolized differently than an aromatic ring, potentially altering the pharmacokinetic profile.

The most well-documented derivative is Propylhexedrine, the N-methylated analog of the parent compound, which has been used for decades as a nasal decongestant.[1][2] Its history and pharmacological profile provide a rich case study for understanding the broader potential and risks of this chemical family.

Core Pharmacophore: this compound and its Stereochemistry

The parent compound, this compound (also known as norpropylhexedrine), is a chiral molecule containing a stereocenter at the second carbon of the propane chain.[3]

-

Chemical Structure: C₉H₁₉N

-

Key Features: A primary amine on a propane chain, with a cyclohexyl group attached to the first carbon.

-

Stereoisomerism: The molecule exists as two enantiomers, (S)-1-cyclohexylpropan-2-amine and (R)-1-cyclohexylpropan-2-amine. As is common with chiral drugs, these enantiomers can exhibit different biological activities and potencies. For its N-methylated derivative, propylhexedrine, the (S)-isomer (levopropylhexedrine) is recognized as the more biologically active form.[1][4]

The critical distinction from amphetamine lies in the cyclohexyl ring. This substitution reduces the central nervous system (CNS) stimulant effects while preserving significant peripheral sympathomimetic activity.[4][5] This separation of effects is a cornerstone of its therapeutic application as a topical decongestant.

In-Depth Case Study: Propylhexedrine (Benzedrex)

Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine) is the archetypal derivative of this class, sold over-the-counter in nasal inhalers like Benzedrex.[1] It was developed as a substitute for amphetamine in these products to reduce the potential for abuse.[6]

Pharmacology and Mechanism of Action

Propylhexedrine's biological effects are dose-dependent and stem from its action as a sympathomimetic amine.

-

Therapeutic Doses (Inhalation): At low, topically administered doses, it acts primarily as an α-adrenergic receptor agonist . This action on the smooth muscle of blood vessels in the nasal mucosa causes vasoconstriction, reducing swelling and relieving nasal congestion.[1][5]

-

Supratherapeutic Doses (Systemic): When ingested or injected, propylhexedrine gains access to the central nervous system and acts as a norepinephrine-dopamine releasing agent (NDRA) .[1][7] It binds to and reverses the function of monoamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT), causing an efflux of these neurotransmitters from presynaptic vesicles into the synaptic cleft.[7] This surge in catecholamines is responsible for its stimulant and euphoric effects, as well as its significant toxicity at high doses.[5][7]

Structure-Activity Relationship (SAR) Insights

The biological activity of propylhexedrine can be understood by comparing its structure to related compounds.

| Modification | Compound | Effect on Activity | Rationale |

| Ring System | Amphetamine (Phenyl) vs. Propylhexedrine (Cyclohexyl) | Decreased CNS stimulation; Retained peripheral activity.[4][5] | The cyclohexyl ring reduces affinity for CNS targets compared to the phenyl ring but is sufficient for peripheral adrenergic receptor activation. |

| N-Alkylation | This compound (Norpropylhexedrine) vs. Propylhexedrine (N-Methyl) | N-methylation generally modulates potency and receptor selectivity. | The methyl group can influence binding affinity and metabolic stability. |

| Stereochemistry | (R)-Propylhexedrine vs. (S)-Propylhexedrine | (S)-isomer is the more potent and biologically active enantiomer.[1][4] | Receptor binding sites are stereospecific, leading to preferential binding of one enantiomer. |

Toxicological Profile and Abuse

While safe when used as directed, the misuse of propylhexedrine by oral ingestion or intravenous injection is associated with severe toxicity.[8][9] The toxic effects are an extension of its pharmacology, primarily driven by massive catecholamine release.

| System | Therapeutic Effect (Inhalation) | Toxic Effect (Systemic Abuse) |

| Cardiovascular | Local vasoconstriction in nasal mucosa.[1] | Rapid heart rate, hypertension, chest pain, arrhythmias, heart attack, pulmonary hypertension.[4][8][9] |

| Neurological/Psychiatric | None intended or expected. | Agitation, paranoia, hallucinations, psychosis, confusion, severe anxiety.[1][9] |

| General/Systemic | Relief of nasal congestion.[2] | Tremor, hyperthermia, dehydration, nausea, vomiting, and potentially fatal overdose.[4][6][9] |

The FDA has issued warnings regarding the serious cardiac and psychiatric harms associated with the abuse of propylhexedrine.[9] The toxic profile is characterized by a more pronounced peripheral adrenergic stimulation relative to its CNS effects when compared to amphetamine, contributing to severe cardiovascular strain.[4]

Methodologies: Synthesis and Analysis

The synthesis of this compound derivatives can be achieved through established organic chemistry reactions. A common and efficient method is reductive amination.

Experimental Protocol: Synthesis of Propylhexedrine

This protocol describes a plausible synthesis of (rac)-Propylhexedrine from 1-cyclohexylpropan-2-one. This procedure is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting.

Reaction: Reductive Amination of 1-cyclohexylpropan-2-one with methylamine.

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclohexylpropan-2-one (1.0 eq) in anhydrous methanol (5 mL per mmol of ketone).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of methylamine (2.0 eq, e.g., 40% in H₂O or 2.0M in THF) dropwise over 15 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours to facilitate the formation of the intermediate N-methylimine. The reaction can be monitored by TLC or GC-MS.

Step 2: In-situ Reduction

-

Re-cool the flask to 0°C.

-

In small portions, add sodium borohydride (NaBH₄) (1.5 eq) to the solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

Step 3: Workup and Purification

-

Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to neutralize excess NaBH₄ and hydrolyze borate esters.

-

Concentrate the solution under reduced pressure to remove the methanol.

-

Basify the remaining aqueous solution to pH >12 with 6M NaOH.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude propylhexedrine free base as an oil.

-

Further purification can be achieved via distillation under reduced pressure or column chromatography on silica gel.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct connectivity of protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and, with a chiral column, to separate and quantify the (R) and (S) enantiomers.

Future Directions and Broader Applications

While propylhexedrine is the most prominent example, the this compound scaffold is a versatile starting point for new drug discovery efforts. Research into other cyclohexylamine derivatives has shown potential for different biological activities, including analgesic and antidepressant properties.[10]

Future research could focus on:

-

Novel Derivatives: Synthesizing and screening new derivatives with modifications to the cyclohexyl ring, the propane chain, or the amine to target other receptors or transporters with higher selectivity.

-

Improving Safety Profiles: Designing analogs that retain therapeutic efficacy (e.g., vasoconstriction) but have even lower CNS penetration or abuse potential.

-

Exploring New Therapeutic Areas: Investigating the scaffold's potential in areas beyond stimulants and decongestants, such as metabolic disorders or neurology, based on the activities of related cyclohexylamine compounds.[10][11]

Conclusion

The this compound framework represents a successful example of bioisosteric modification, effectively altering the pharmacological profile of the parent phenethylamine structure. The case of propylhexedrine demonstrates how this change can attenuate CNS stimulant properties to create a peripherally acting therapeutic agent, while also highlighting the inherent risks of sympathomimetic action when used outside of its intended scope. For medicinal chemists and pharmacologists, this class of compounds remains a valuable tool for probing the structure-activity relationships of monoamine signaling and offers a promising scaffold for the development of novel, safer, and more selective therapeutics.

References

- Propylhexedrine - Wikipedia.

- Wesson, D.R. (1986). Propylhexedrine. Drug and Alcohol Dependence, 17(2-3), 273-8.

- Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

- What is the mechanism of Propylhexedrine?

- Propylhexedrine - Grokipedia.

- Ali, S., et al. (2020).

- What Is Benzedrex (Propylhexedrine)?

- Propylhexedrine (Benzedrex) - Poison Control.

- FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm. (2021). U.S.

- This compound - PubChem.

- (2S)-1-cyclohexylpropan-2-amine - PubChem.

- Synthesis and biological activity of cyclohexylamine deriv

- An In-depth Technical Guide on the Molecular Structure, Properties, and Potential Applications of 2-Cycloheptylpropan-2-amine - Benchchem.

Sources

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. Propylhexdrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H19N | CID 115665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. poison.org [poison.org]

- 7. What is the mechanism of Propylhexedrine? [synapse.patsnap.com]

- 8. lagunatreatment.com [lagunatreatment.com]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-Cyclohexylpropan-2-amine: Synthesis, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexylpropan-2-amine (also known as norpropylhexedrine), a primary amine of interest in medicinal chemistry and pharmacology. As the N-desmethyl analog of the well-known nasal decongestant propylhexedrine, this compound shares structural similarities with sympathomimetic amines and serves as a key metabolite in human metabolism of its parent compound. This document details its fundamental chemical and physical properties, outlines a robust synthetic methodology via reductive amination, explores its anticipated pharmacological and toxicological profile based on its structural relationship to propylhexedrine, and provides detailed protocols for its analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related cycloalkylamine compounds in the context of drug discovery and development.

Introduction and Core Properties

This compound is a chiral primary amine that is structurally analogous to amphetamine, with the phenyl group replaced by a cyclohexyl moiety. This substitution significantly alters its pharmacokinetic and pharmacodynamic properties, generally reducing its central nervous system stimulant effects compared to its aromatic counterparts. The compound is of significant interest as it is the primary metabolite of propylhexedrine, formed via N-demethylation in the liver.[1][2] Understanding the properties of this metabolite is crucial for a complete toxicological and pharmacological assessment of propylhexedrine.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | Norpropylhexedrine, Hexahydrodesoxynorephedrine | [3][4] |

| CAS Number | 54704-34-6 (racemic) | [3] |

| Molecular Formula | C₉H₁₉N | [4] |

| Molecular Weight | 141.25 g/mol | [4] |

| Appearance | Expected to be a liquid at room temperature | |

| LogP (predicted) | 3.0 | [4] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 1-cyclohexylpropan-2-one (also known as cyclohexylacetone).[5][6] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its in-situ reduction to the desired primary amine.

Synthetic Pathway: Reductive Amination

The overall synthetic scheme is depicted below. This process is highly efficient for the formation of primary amines when ammonia is used as the nitrogen source.[6]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1-Cyclohexylpropan-2-one

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-cyclohexylpropan-2-one (1 equivalent) in methanol, add a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.[7]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. The use of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the unreacted ketone.[8]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the aqueous residue between diethyl ether and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography.

Pharmacology and Toxicology

As a primary metabolite of propylhexedrine, the pharmacological and toxicological profile of this compound is expected to be qualitatively similar to its parent compound, albeit with potential quantitative differences in potency and duration of action.

Anticipated Mechanism of Action

Propylhexedrine acts as a sympathomimetic amine, primarily through the release of norepinephrine and dopamine.[1][9] It is an alpha-adrenergic agonist that causes vasoconstriction, which is the basis for its use as a nasal decongestant.[2] At higher, non-therapeutic doses, it exerts stimulant effects on the central nervous system.[1] this compound, lacking the N-methyl group, may exhibit a different affinity for monoamine transporters and receptors, potentially leading to a modified pharmacological profile. It is plausible that norpropylhexedrine will also act as a norepinephrine and dopamine releasing agent.

Toxicology and Safety Considerations

The safety data for this compound indicates that it is a flammable liquid that may cause skin burns and eye damage, and is harmful if swallowed.[4] The toxicological profile of propylhexedrine at high doses is well-documented and includes cardiovascular effects such as tachycardia and hypertension, as well as psychiatric effects like agitation, paranoia, and psychosis.[10][11] Given that this compound is a major metabolite, it likely contributes to the overall toxicological effects observed after propylhexedrine administration. The acute and chronic toxicity of this compound as an isolated compound has not been extensively studied.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices, including in-process control of its synthesis and for pharmacokinetic and toxicological studies. Gas chromatography and liquid chromatography coupled with mass spectrometry are the preferred techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile amines like this compound. Derivatization is often employed to improve chromatographic peak shape and thermal stability.[12][13]

Sources

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. Indication-specific dosing for Benzedrex (propylhexedrine), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [reference.medscape.com]

- 3. Norpropylhexedrine - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. What is the mechanism of Propylhexedrine? [synapse.patsnap.com]

- 10. poison.org [poison.org]

- 11. When good times go bad: managing ‘legal high’ complications in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Capillary gas chromatography using a γ-cyclodextrin for enantiomeric separation of methylamphetamine, its precursors and chloro intermediates after optimization of the derivatization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclohexylpropan-2-amine

Introduction

1-Cyclohexylpropan-2-amine, a secondary aliphatic amine, presents a molecular architecture of interest in pharmaceutical and chemical research. Its structure, featuring a cyclohexane ring appended to a propane backbone with a secondary amine, imparts a unique combination of lipophilic and basic properties. A thorough understanding of its solubility and stability is paramount for its effective application in drug development, from early-stage discovery and formulation to manufacturing and storage. Low solubility can impede bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability profiles. We will delve into the theoretical underpinnings of these characteristics and provide detailed, field-proven experimental protocols for their robust evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this molecule.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | Norpropylhexedrine, Perhydroamphetamine | [PubChem][1] |

| Molecular Formula | C₉H₁₉N | [PubChem][1] |

| Molecular Weight | 141.25 g/mol | [PubChem][1] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [PubChem][1] |

| Predicted XLogP3 | 3.0 | [PubChem][2] |

| GHS Hazards | Flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage | [PubChem][1] |

The presence of a basic nitrogen atom (with a lone pair of electrons) makes this compound susceptible to protonation in acidic environments, a key factor influencing its aqueous solubility. The predicted XLogP3 value of 3.0 indicates a significant degree of lipophilicity, suggesting good solubility in organic solvents but potentially limited aqueous solubility at neutral pH.[2]

Solubility Profile: A Duality of Polarity

The solubility of this compound is governed by the interplay between its hydrophobic cyclohexane and propyl groups and its hydrophilic secondary amine group.[3] This duality means its solubility will vary significantly with the polarity of the solvent and the pH of aqueous media.

Impact of pH on Aqueous Solubility

As a secondary amine, this compound is a weak base. In aqueous solution, it establishes an equilibrium where it can accept a proton to form its conjugate acid, the 1-cyclohexylpropan-2-ammonium ion.

Figure 1. pH-dependent equilibrium of this compound in aqueous solution.

At a pH below its pKa, the equilibrium shifts towards the protonated, more polar, and thus more water-soluble ammonium ion. Conversely, at a pH above its pKa, the uncharged, less polar free base predominates, leading to decreased aqueous solubility. This pH-dependent solubility is a critical consideration for the formulation of oral and injectable dosage forms.

Solubility in Organic Solvents

The significant non-polar character of the cyclohexyl and propyl moieties suggests that this compound will exhibit good solubility in a range of organic solvents. This is advantageous for its use in organic synthesis and for the development of lipid-based formulations.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[3][4] This method involves agitating an excess of the compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., purified water, buffered solutions at various pH levels, methanol, ethanol, acetonitrile, etc.).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm filter to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (with derivatization) or GC-MS.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Stability Profile and Forced Degradation Studies

Assessing the stability of this compound is crucial for ensuring its quality, safety, and efficacy over its shelf life. Forced degradation studies are an indispensable tool in this process, providing insights into the potential degradation pathways and helping to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[5]

Sources

A Technical Guide to the Research Applications of Chiral Cyclohexylamines

Abstract

Chiral cyclohexylamines are a cornerstone of modern stereoselective synthesis and medicinal chemistry. Their rigid carbocyclic framework, combined with the versatile functionality of the amine group, provides a powerful platform for inducing chirality in chemical transformations and for constructing complex, biologically active molecules. This technical guide offers an in-depth exploration of the principal research applications of this compound class, targeting researchers, chemists, and drug development professionals. We will delve into their roles as classical resolving agents, covalently-bound chiral auxiliaries, and as foundational scaffolds for sophisticated ligands in asymmetric catalysis. Furthermore, this guide will illuminate their significance as structural motifs in pharmaceuticals and their emerging utility in the burgeoning field of organocatalysis. Each section is grounded in mechanistic principles, supported by detailed experimental workflows and illustrative data, to provide a comprehensive and actionable resource for the scientific community.

The Stereochemical Advantage of the Cyclohexylamine Scaffold